molecular formula C22H19N3O4 B3509514 2-benzamido-N-(2,4-dimethylphenyl)-4-nitrobenzamide

2-benzamido-N-(2,4-dimethylphenyl)-4-nitrobenzamide

Cat. No.: B3509514
M. Wt: 389.4 g/mol
InChI Key: POGYNMCMCOCISB-UHFFFAOYSA-N
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Description

2-benzamido-N-(2,4-dimethylphenyl)-4-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of a benzamido group, a dimethylphenyl group, and a nitrobenzamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2,4-dimethylphenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the acylation of 2,4-dimethylaniline with benzoyl chloride to form 2,4-dimethyl-N-benzoylaniline. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(2,4-dimethylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.

    Substitution: The benzamido and nitro groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 2-benzamido-N-(2,4-dimethylphenyl)-4-aminobenzamide.

Scientific Research Applications

2-benzamido-N-(2,4-dimethylphenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(2,4-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamido and dimethylphenyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzamido-N-(2,4-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
  • 2-(benzoylamino)-N-(2,5-dimethylphenyl)benzamide

Uniqueness

2-benzamido-N-(2,4-dimethylphenyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-benzamido-N-(2,4-dimethylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-14-8-11-19(15(2)12-14)23-22(27)18-10-9-17(25(28)29)13-20(18)24-21(26)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGYNMCMCOCISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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